molecular formula C23H21NO4 B2924919 N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 904501-62-8

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No. B2924919
CAS RN: 904501-62-8
M. Wt: 375.424
InChI Key: SJMXOKDFQWHPRK-UHFFFAOYSA-N
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Description

“N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide” is a fascinating chemical compound with immense potential in scientific research. It is a derivative of coumarin, a class of benzopyrones that are found in nature and exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The synthesis of similar compounds has been reported through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve multicomponent condensation reactions . The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

Scientific Research Applications

Antimicrobial Activity

Coumarin derivatives have been studied for their antimicrobial properties . This particular compound could be explored for its efficacy against various bacterial strains, such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . Research could focus on its potential as a treatment for bacterial infections, especially those resistant to conventional antibiotics.

Antifungal Applications

The structural modification of coumarin derivatives has been shown to enhance antifungal activity . The introduction of a chromene skeleton, similar to the one present in this compound, could significantly improve the efficacy against fungal pathogens . This application could be vital in addressing fungal infections in agriculture and medicine.

Anti-inflammatory Uses

Coumarin derivatives are known for their anti-inflammatory properties . This compound could be investigated for its potential to inhibit inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs .

Antioxidant Potential

The oxidative stress caused by free radicals is implicated in various diseases. This compound’s antioxidant properties could be harnessed to develop treatments that protect cells from oxidative damage .

Anticancer Research

Coumarins have been recognized for their anticancer activities through various mechanisms, such as inhibition of tumor angiogenesis and regulation of reactive oxygen species. This compound could be a candidate for the synthesis of novel anticancer agents, particularly in targeting specific cancer cell lines .

Cholinesterase Inhibition

Cholinesterase inhibitors are used in the treatment of Alzheimer’s disease. The compound’s potential to act as a cholinesterase inhibitor could be explored, contributing to research in neurodegenerative disease treatment .

Monoamine Oxidase Inhibition

Monoamine oxidase inhibitors have applications in treating psychiatric disorders. This compound could be studied for its monoamine oxidase inhibitory effects, which might lead to new treatments for depression or anxiety .

Molecular Recognition and Materials Science

Due to the fluorescent properties of coumarin derivatives, this compound could be utilized in bioorganic chemistry for molecular recognition processes. Additionally, it could find applications in materials science, contributing to the development of new materials with specific optical properties .

Future Directions

The future directions for research on “N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide” could include further exploration of its biological activities and potential applications in medicinal chemistry. Given its structural similarity to coumarin derivatives known to exhibit antimicrobial and anti-inflammatory activities , it may hold promise for the development of new therapeutic agents.

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-12(2)23(26)24-21-15-7-5-6-8-18(15)28-22(21)17-11-20(25)27-19-10-14(4)13(3)9-16(17)19/h5-12H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMXOKDFQWHPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

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